2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-Fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes a para-methylphenyl (p-tolyl) group at the 2-position of the pyrazole ring and a 2-fluorobenzamide substituent at the 3-position. Its unique substitution pattern distinguishes it from analogs, influencing its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-12-6-8-13(9-7-12)23-18(15-10-26(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLQNFHHPFYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biological Activity
The compound 2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core with various functional groups. The synthesis typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure.
Biological Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant biological activities, including:
- Anticancer Properties : Compounds in this class have shown potent inhibition of cancer cell proliferation. For instance, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines .
- Anti-inflammatory Effects : The structural modifications in thieno[3,4-c]pyrazole derivatives can enhance their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The mechanism of action often involves the interaction with specific biological targets such as enzymes or receptors. For instance, the presence of the fluoro group can enhance binding affinity to target sites, while the benzamide moiety may influence its pharmacodynamics .
Case Studies
- Inhibition of L1210 Cell Proliferation : A study highlighted that thieno[3,4-c]pyrazole derivatives demonstrated strong inhibition against L1210 mouse leukemia cells with IC50 values significantly lower than 100 nM .
- Antiproliferative Activity : Another investigation into palladium(II) complexes derived from thiosemicarbazone ligands showed enhanced cytotoxicity compared to their free ligands, indicating that metal coordination can amplify biological activity .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in substituents on the benzamide and thienopyrazole rings. Below is a detailed comparison based on available evidence:
Substituent Variations on the Benzamide Group
- 4-Bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (): Key Difference: A bromine atom replaces the fluorine at the benzamide’s para position. Impact: Bromine’s higher atomic weight and lipophilicity may enhance membrane permeability but could reduce metabolic stability compared to fluorine.
- N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (): Key Difference: The thienopyrazole’s 2-position has a 3-chlorophenyl group instead of p-tolyl. Impact: Chlorine’s electronegativity may strengthen hydrogen bonding with target proteins, while the meta-substitution alters steric interactions compared to the para-methyl group .
Core Structure Modifications
- Thieno[3,4-c]pyrazol-3-yl Acetamides (): Key Difference: Acetamide (CH3CONH-) replaces the benzamide (ArCONH-) side chain. However, the benzamide’s aromaticity in the target compound may enhance π-π stacking interactions with hydrophobic pockets .
Data Tables
Table 1: Structural Comparison of Thieno[3,4-c]Pyrazole Derivatives
*Calculated based on molecular formulas.
Table 2: Hypothetical Pharmacological Profile
Research Implications
The structural nuances of these compounds highlight critical structure-activity relationship (SAR) trends:
- Fluorine vs. Halogens: Fluorine’s small size and electronegativity balance solubility and target engagement, making it a preferred substituent in drug design .
- Para-Substitution: The p-tolyl group’s para orientation likely optimizes steric and electronic compatibility with autotaxin, as seen in patented analogs .
Future studies should prioritize synthesizing and testing these analogs to validate their inhibitory potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
